molecular formula C16H12OS B14234272 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one CAS No. 531548-41-1

2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one

Cat. No.: B14234272
CAS No.: 531548-41-1
M. Wt: 252.3 g/mol
InChI Key: QITARFSHADMTOQ-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropene ring, a phenyl group, and a methylsulfanyl group

Preparation Methods

The synthesis of 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylacetylene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a cyclization process, forming the cyclopropene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropene ring and phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one include:

The uniqueness of this compound lies in its cyclopropene ring, which imparts distinct chemical and physical properties compared to these similar compounds.

Properties

CAS No.

531548-41-1

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)-3-phenylcycloprop-2-en-1-one

InChI

InChI=1S/C16H12OS/c1-18-13-9-7-12(8-10-13)15-14(16(15)17)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

QITARFSHADMTOQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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